molecular formula C17H13Br2NO4 B307763 5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B307763
M. Wt: 455.1 g/mol
InChI Key: FCSGLUXDVYRWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as a fluorescent probe for imaging biological systems. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging biological systems. It is also well-tolerated in animal studies, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further study its potential as a fluorescent probe for imaging biological systems. Another direction is to optimize its use as an anti-cancer drug and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxybenzaldehyde, 5,7-dibromoindole, and ethyl acetoacetate. The reaction involves the condensation of 2-methoxybenzaldehyde and ethyl acetoacetate to form 2-(2-methoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 5,7-dibromoindole to form the final product, 5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Product Name

5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H13Br2NO4

Molecular Weight

455.1 g/mol

IUPAC Name

5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C17H13Br2NO4/c1-24-14-5-3-2-4-10(14)13(21)8-17(23)11-6-9(18)7-12(19)15(11)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)

InChI Key

FCSGLUXDVYRWSY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC(=CC(=C3NC2=O)Br)Br)O

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C(=CC(=C3)Br)Br)NC2=O)O

Origin of Product

United States

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